5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-
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Overview
Description
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The process can be further optimized by using kinetic resolution with immobilized enzymes such as Nov435 to obtain optically pure compounds .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a two-step procedure starting from readily available aminocarbonyl compounds. The Marckwald reaction is employed to prepare 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, which can be produced in high yield and are suitable for bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly nitration, to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric and nitric acids are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nitration reactions typically involve a mixture of sulfuric and nitric acids.
Major Products Formed
Scientific Research Applications
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound’s structure allows it to bind effectively to the active site of RIPK1, thereby preventing the progression of necroptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde: Another compound with a similar fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also potent necroptosis inhibitors and share structural similarities with 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-.
Uniqueness
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- stands out due to its unique thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a chiral nucleophilic catalyst and its inhibitory activity against RIPK1 highlight its versatility and potential for various applications.
Properties
CAS No. |
128366-08-5 |
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Molecular Formula |
C6H8N2S |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-thiol |
InChI |
InChI=1S/C6H8N2S/c9-6-4-8-3-1-2-5(8)7-6/h4,9H,1-3H2 |
InChI Key |
PQPFQDNMAGEJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)S |
Origin of Product |
United States |
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